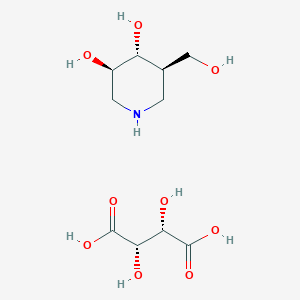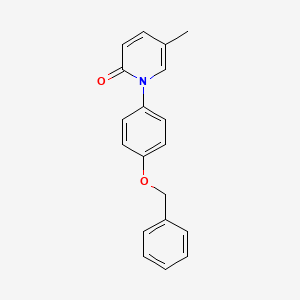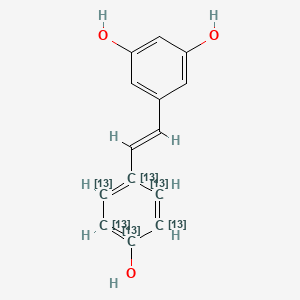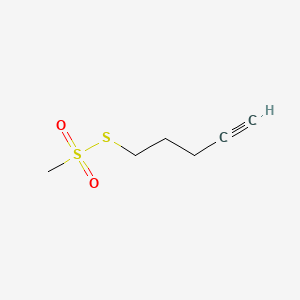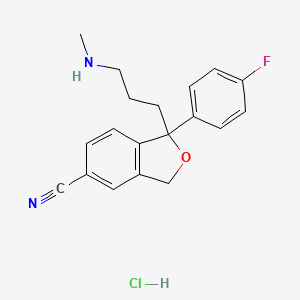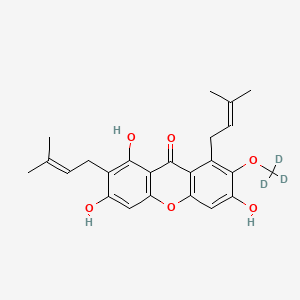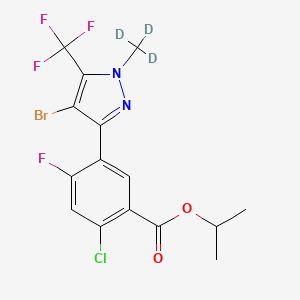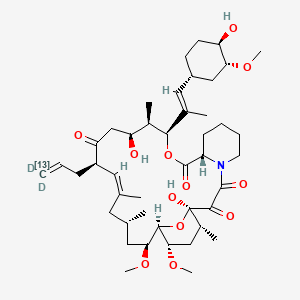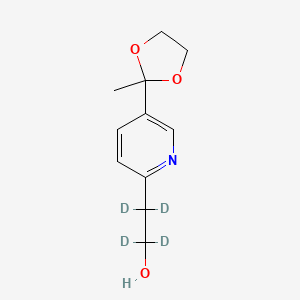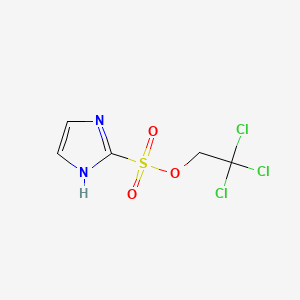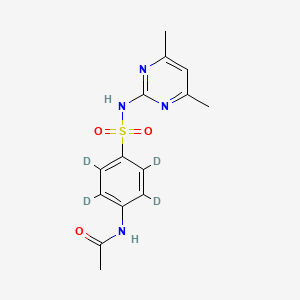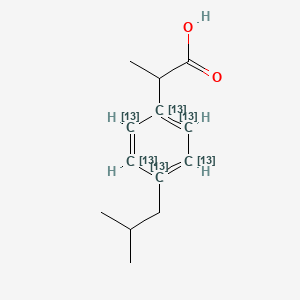![molecular formula C14H15N3O2 B563857 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1216852-93-5](/img/structure/B563857.png)
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a unique chemical compound . It has an empirical formula of C12H11N3 and a molecular weight of 197.24 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is Cc1nc(N)cc2[nH]c3ccccc3c12 . This provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound is known to bind to DNA covalently after metabolic activations . It is oxidized to the corresponding hydroxylamines (N-OH-Trp-P-2 and N-OH-Glu-P-1) by microsomes . These are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .Physical And Chemical Properties Analysis
The compound has a melting point of 260-262°C . It is slightly soluble in methanol and water . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives, such as 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, have shown promise in antiviral research. Compounds with similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The labeled acetate version can be used as a tracer or standard in studying the pharmacokinetics and metabolic pathways of these antiviral compounds.
Anti-inflammatory Studies
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory properties . The stable isotope-labeled version of this compound could be instrumental in tracking the distribution and interaction of these drugs within biological systems.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They bind with high affinity to multiple receptors, which is useful in developing new therapeutic agents . The labeled compound can be used in cancer research to understand the mechanism of action and to develop targeted therapies.
Environmental Pollutant Standards
Stable isotope-labeled compounds are utilized as standards for the detection of pollutants in various environments, including air, water, soil, sediment, and food . This particular compound can serve as a reference material in analytical methods to quantify indole derivatives in environmental samples.
DNA Strand Cleavage Studies
Research has shown that certain indole derivatives can cause DNA strand cleavage in vitro . The labeled compound can be used to trace the interaction of these derivatives with DNA and to study the mutagenic potential of indole-based compounds.
Apoptosis Induction
Some indole derivatives have been found to induce apoptosis in certain cell lines . The labeled compound could be used in apoptosis research to track the compound’s uptake and distribution in cells, aiding in the understanding of the pathways involved in programmed cell death.
Safety And Hazards
Propiedades
IUPAC Name |
acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-PAVKVDAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

